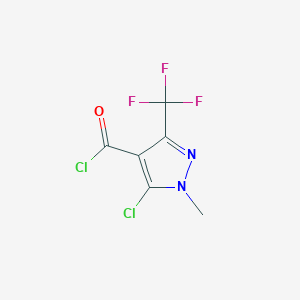
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (5-Cl-MTPCC) is a chemical compound that is used in a variety of scientific research applications. It is a versatile compound that can be used for a variety of purposes, including synthesis, chemical reactions, and biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemistry of Substituted Pyrazolines
Research has focused on the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, highlighting the versatility of pyrazoline derivatives in organic synthesis. The development of synthetic routes to these compounds opens avenues for creating highly substituted pyrazolines, which are valuable for synthesizing cyclopropanes and as intermediates for further chemical transformations. Such research underscores the potential of pyrazoline derivatives in medicinal chemistry and material science, providing foundational knowledge for developing new drugs and materials (Baumstark, Vásquez, & Mctush-Camp, 2013).
Antimicrobial and Antioxidant Agents
Trifluoromethylpyrazoles, a related class of compounds, have been extensively studied for their anti-inflammatory and antibacterial properties. These studies highlight the significance of the trifluoromethyl group, particularly when positioned on the pyrazole nucleus, in influencing the activity profile of these compounds. This research is crucial for medicinal chemists aiming to design new anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Advanced Heterocyclic Synthesis
The chemistry of pyrazoline derivatives extends to the synthesis of various classes of heterocyclic compounds, including dyes and polymers. The reactivity of these compounds makes them valuable building blocks for constructing complex molecules with potential applications in dye technology and materials science. This area of research demonstrates the broad applicability of pyrazoline derivatives beyond pharmaceuticals, into sectors like materials science and industrial chemistry (Gomaa & Ali, 2020).
Organometallic Chemistry and Catalysis
Research on hydridotris(pyrazolyl)borato complexes of Group 5 metals highlights the potential of pyrazoline-based ligands in organometallic chemistry. These complexes are studied for their physico-chemical properties and applications in catalysis, providing insights into metal-ligand interactions and their implications for catalytic processes. This research underscores the utility of pyrazoline derivatives in designing new catalysts for industrial applications (Etienne, 1996).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2O/c1-13-4(7)2(5(8)14)3(12-13)6(9,10)11/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIMKPAWLFTFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383234 |
Source


|
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-57-8 |
Source


|
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

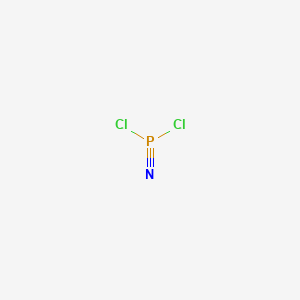

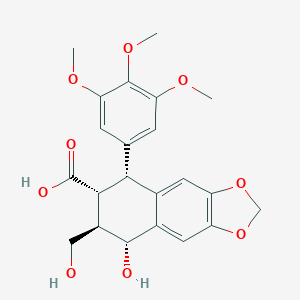
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
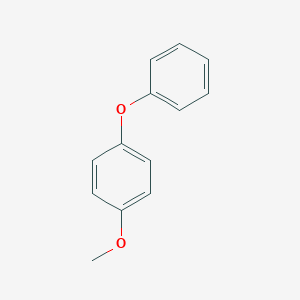

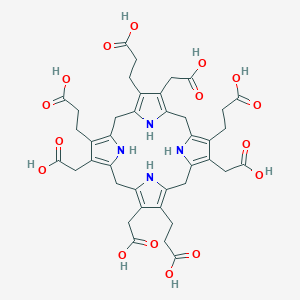
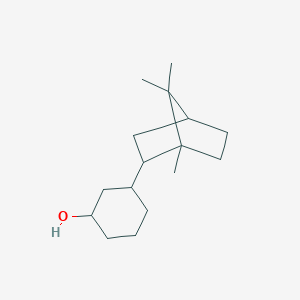
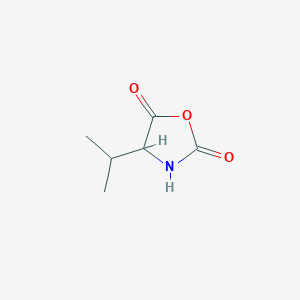

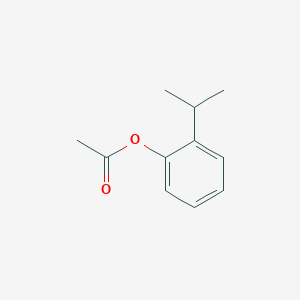

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
